molecular formula C20H24N2O6 B322269 2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE

2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE

Katalognummer: B322269
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: YDNWUWYTAMYSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE is a complex organic compound characterized by the presence of methoxyphenoxy groups and acetamide functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with ethylenediamine to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the acetamide group can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenoxy groups can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(((2-methoxyphenoxy)acetyl)amino)benzoic acid
  • Ethyl 4-(((2-methoxyphenoxy)acetyl)amino)benzoate
  • Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Compared to these similar compounds, 2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C20H24N2O6

Molekulargewicht

388.4 g/mol

IUPAC-Name

2-(2-methoxyphenoxy)-N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]ethyl]acetamide

InChI

InChI=1S/C20H24N2O6/c1-25-15-7-3-5-9-17(15)27-13-19(23)21-11-12-22-20(24)14-28-18-10-6-4-8-16(18)26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

YDNWUWYTAMYSEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NCCNC(=O)COC2=CC=CC=C2OC

Kanonische SMILES

COC1=CC=CC=C1OCC(=O)NCCNC(=O)COC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.